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Compound of Interest

Compound Name:
2-Chloro-2,3,3,3-

tetrafluoropropanoyl chloride

CAS No.: 6066-46-2

Cat. No.: B1304055

Get Quote

2-Chlorotetrafluoropropionyl chloride (CAS: 6066-46-2) is a specialized fluorinated building

block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its

value lies in its ability to introduce the

-chloro-

-trifluoromethyl motif (

) into organic scaffolds, a structural feature that significantly modulates lipophilicity and
metabolic stability.

Navigating the literature for this compound can be challenging due to non-standardized naming

conventions. The table below serves as the definitive "Rosetta Stone" for researchers sourcing

or citing this chemical.

Table 1: Synonym & Identity Resolution Matrix
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Category Identifier / Synonym Technical Context

IUPAC Name (Preferred)
2-Chloro-2,3,3,3-

tetrafluoropropanoyl chloride

The most rigorous chemical

descriptor.

Common Technical Name
2-Chlorotetrafluoropropionyl

chloride

Widely used in industrial

catalogs.

CAS Registry Number 6066-46-2
Unique numerical identifier for

database retrieval.

Alternative IUPAC
Propanoyl chloride, 2-chloro-

2,3,3,3-tetrafluoro-

Inverted format often found in

regulatory lists (TSCA, EPA).

Structural Acronym -Cl-TFPC

Informal lab shorthand (Alpha-

Chloro-TetraFluoroPropionyl

Chloride).

Molecular Formula

Useful for mass spectrometry

verification (

).

Part 2: Chemical Architecture & Reactivity Profile
To effectively utilize this reagent, one must understand the electronic environment created by

its halogenated backbone.

Structural Dynamics
Core Structure:

Electronic Effect: The trifluoromethyl group (

) at the

-position and the chlorine/fluorine at the

-position exert a powerful inductive electron-withdrawing effect (-I).
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Consequence: The carbonyl carbon is exceptionally electrophilic compared to non-

fluorinated analogs (e.g., propionyl chloride). This makes it highly reactive toward

nucleophiles (amines, alcohols) but also prone to rapid hydrolysis upon exposure to

atmospheric moisture.

Physical Properties (Reference Values)
Boiling Point: 46–47 °C (at 760 mmHg)

Density:

Appearance: Colorless to light yellow fuming liquid.

Solubility: Soluble in aprotic organic solvents (DCM, THF, Toluene); reacts violently with

water/protic solvents.

Part 3: Applications in Drug Discovery
In medicinal chemistry, the introduction of the

moiety serves two primary "Bioisosteric" functions:

Metabolic Blocking: The C-F and C-Cl bonds are stronger and more resistant to oxidative

metabolism (e.g., by Cytochrome P450 enzymes) than C-H bonds. Placing this group at a

metabolic "hotspot" can extend the half-life (

) of a drug candidate.

Lipophilicity Modulation: The high fluorination content increases the lipophilicity (

), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

Part 4: Experimental Protocol (Amide Coupling)
Objective: Synthesis of a fluorinated amide scaffold via the reaction of 2-

chlorotetrafluoropropionyl chloride with a primary amine (e.g., Aniline).

Safety Warning: This reaction generates Hydrogen Chloride (HCl) gas and heat. Perform in a

fume hood.
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Reagents & Materials
Substrate: Aniline (1.0 equiv, 10 mmol)

Reagent: 2-Chlorotetrafluoropropionyl chloride (1.05 equiv, 10.5 mmol)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv, 12 mmol) – Critical

for scavenging HCl.

Solvent: Dichloromethane (DCM), anhydrous (50 mL).

Step-by-Step Methodology
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet.

Solvation: Add the Aniline (Substrate) and TEA (Base) to the flask. Dissolve in anhydrous

DCM.

Cooling: Submerge the flask in an ice/water bath (0 °C). Causality: Lowering temperature

controls the exothermic nature of the acyl substitution.

Addition: Load 2-chlorotetrafluoropropionyl chloride into a syringe. Add dropwise to the

stirring solution over 15 minutes.

Observation: White precipitate (TEA·HCl salts) will form immediately.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor

via TLC or LC-MS.

Quench & Workup:

Quench with saturated

solution (removes unreacted acid chloride).

Extract with DCM (

).
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Wash organic layer with 1M HCl (removes excess amine/TEA) followed by Brine.

Dry over

, filter, and concentrate in vacuo.

Part 5: Visualization of Synthetic Workflow
The following diagram illustrates the decision logic and process flow for synthesizing fluorinated

amides using this reagent.
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Figure 1: Operational workflow for the synthesis of fluorinated amides using 2-

chlorotetrafluoropropionyl chloride, highlighting critical checkpoints.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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